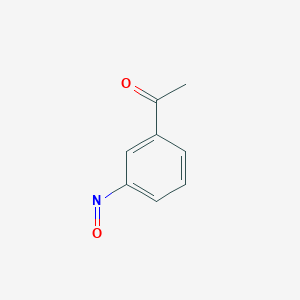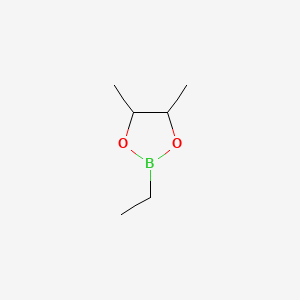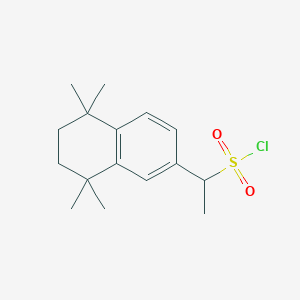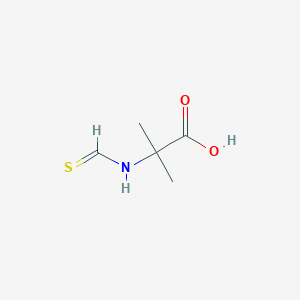
N-Methanethioyl-2-methylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methanethioyl-2-methylalanine is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a methanethioyl group attached to the nitrogen atom and a methyl group attached to the alpha carbon of the alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methanethioyl-2-methylalanine typically involves the N-methylation and N-formylation of alanine derivatives. One common method includes the use of N-heterocyclic carbene catalysts and carbon dioxide as a carbon source. The reaction conditions often involve the use of hydrosilanes as reductants and the catalyst must be generated fresh before use due to its air sensitivity .
Industrial Production Methods: Industrial production of this compound may involve the direct reductive N-methylation of nitro compounds. This method is attractive due to its straightforward approach and the use of inexpensive and readily available nitro compounds as raw materials .
Chemical Reactions Analysis
Types of Reactions: N-Methanethioyl-2-methylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethioyl group to a methyl group.
Substitution: The methanethioyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce methylated derivatives.
Scientific Research Applications
N-Methanethioyl-2-methylalanine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to amino acid metabolism and protein synthesis.
Industry: It is used in the production of dyes, agrochemicals, and other organic products.
Mechanism of Action
The mechanism of action of N-Methanethioyl-2-methylalanine involves its interaction with specific molecular targets and pathways. The methanethioyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-Methylalanine: Similar in structure but lacks the methanethioyl group.
N-Formylalanine: Contains a formyl group instead of a methanethioyl group.
N-Methylthioalanine: Similar but with a thioether linkage instead of a methanethioyl group.
Uniqueness: N-Methanethioyl-2-methylalanine is unique due to the presence of both a methanethioyl group and a methyl group on the alanine backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
71537-37-6 |
|---|---|
Molecular Formula |
C5H9NO2S |
Molecular Weight |
147.20 g/mol |
IUPAC Name |
2-(methanethioylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C5H9NO2S/c1-5(2,4(7)8)6-3-9/h3H,1-2H3,(H,6,9)(H,7,8) |
InChI Key |
AXKJUKWDOOCMED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)NC=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13945075.png)
![1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13945077.png)
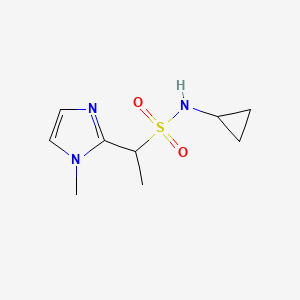

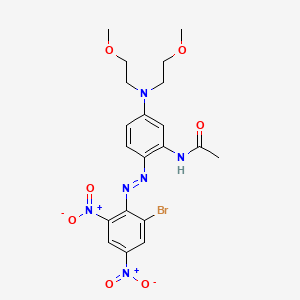
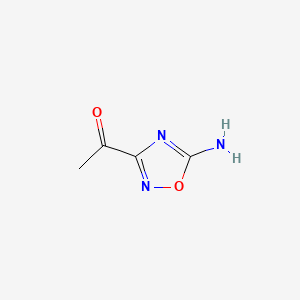
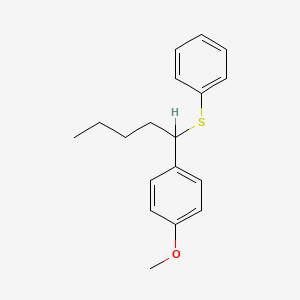
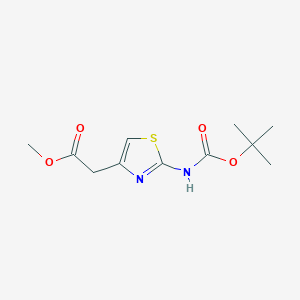
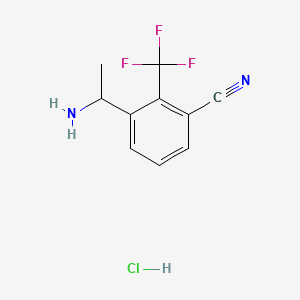
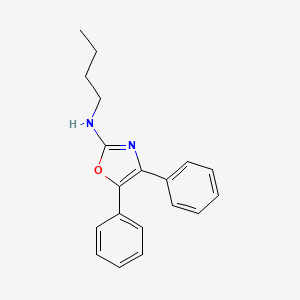
![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13945139.png)
